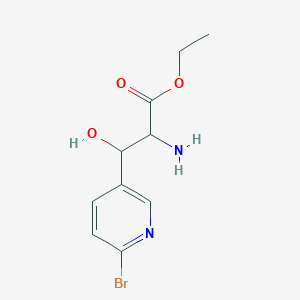

Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate

Description

Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate is a β-hydroxy ester derivative featuring a brominated pyridine ring, an amino group, and a hydroxyl group. The bromopyridine moiety enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino and hydroxyl groups contribute to hydrogen bonding and stereochemical complexity .

Properties

Molecular Formula |

C10H13BrN2O3 |

|---|---|

Molecular Weight |

289.13 g/mol |

IUPAC Name |

ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate |

InChI |

InChI=1S/C10H13BrN2O3/c1-2-16-10(15)8(12)9(14)6-3-4-7(11)13-5-6/h3-5,8-9,14H,2,12H2,1H3 |

InChI Key |

FOOVRTCDHFJZRB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C1=CN=C(C=C1)Br)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position, forming 6-bromopyridine.

Amination: The brominated pyridine is then subjected to an amination reaction to introduce the amino group at the 3-position.

Hydroxylation: The intermediate product is further hydroxylated to introduce the hydroxyl group at the 3-position of the propanoate chain.

Esterification: Finally, the compound is esterified with ethanol to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products

Oxidation: Formation of ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-oxopropanoate.

Reduction: Formation of ethyl 2-amino-3-(pyridin-3-yl)-3-hydroxypropanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Key Observations:

- Bromopyridine vs. Other Aromatic Groups : The 6-bromopyridin-3-yl group in the target compound offers distinct electronic and steric properties compared to nitrophenyl (electron-withdrawing) or hydroxypyridyl (hydrogen-bonding) substituents. Bromine enhances reactivity in cross-coupling, whereas nitro groups stabilize intermediates via resonance .

- Amino and Hydroxyl Groups: The unprotected amino and hydroxyl groups in the target compound increase polarity and chiral complexity compared to Boc-protected analogs (e.g., compound in ). This may influence solubility and catalytic activity.

- Ester Chain : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, impacting metabolic stability in pharmaceutical contexts .

Biological Activity

Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrN2O3 |

| Molecular Weight | 289.13 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC(=O)C(C(C1=CC(=CN=C1)Br)O)N |

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The brominated pyridine ring is believed to play a crucial role in enzyme inhibition and receptor modulation. The amino and hydroxy groups facilitate hydrogen bonding and other interactions that enhance its binding affinity to target proteins.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown their ability to act as antagonists for antiapoptotic proteins such as Bcl-2, which are often overexpressed in cancer cells. These compounds can sensitize cancer cells to chemotherapy by inhibiting these protective proteins, leading to increased apoptosis in tumor cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyridine ring and the presence of functional groups like amino and hydroxy can significantly influence the biological activity of the compound. For example, variations in the bromine substitution pattern on the pyridine ring can alter binding affinities and cytotoxic effects against specific cancer cell lines .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that the compound exhibited a dose-dependent inhibition of cell growth, particularly in cells with high levels of Bcl-2 expression .

- Combination Therapy : Another investigation assessed the efficacy of this compound in combination with standard chemotherapy agents. The findings suggested that it could enhance the effectiveness of drugs like cisplatin by overcoming resistance mechanisms associated with Bcl-2 overexpression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.